Undec-9-ynoyl chloride
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Overview
Description
Undec-9-ynoyl chloride is an organic compound with the molecular formula C11H17ClO. It is a member of the acyl chloride family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-9-ynoyl chloride can be synthesized through the reaction of undec-9-ynoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the undec-9-ynoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of this compound, with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with efficient cooling and gas scrubbing systems to manage the by-products. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Undec-9-ynoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form undec-9-ynoic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacts with alcohols in the presence of a base such as pyridine to form esters.
Water: Hydrolysis occurs readily in the presence of water or aqueous solutions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Undec-9-ynoic Acid: Formed from hydrolysis.
Scientific Research Applications
Undec-9-ynoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of bioactive molecules and as a building block for more complex structures.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of undec-9-ynoyl chloride involves its reactivity as an acylating agent. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Undec-10-enoyl chloride: Similar structure but with a double bond instead of a triple bond.
Dec-9-ynoyl chloride: Shorter carbon chain with similar reactivity.
Dodec-9-ynoyl chloride: Longer carbon chain with similar reactivity.
Uniqueness
Undec-9-ynoyl chloride is unique due to its triple bond, which imparts distinct reactivity compared to its analogs with double bonds or saturated chains. This unique feature allows for specific applications in organic synthesis and the preparation of specialized compounds .
Properties
CAS No. |
61798-17-2 |
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Molecular Formula |
C11H17ClO |
Molecular Weight |
200.70 g/mol |
IUPAC Name |
undec-9-ynoyl chloride |
InChI |
InChI=1S/C11H17ClO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h4-10H2,1H3 |
InChI Key |
ROWCKOKKJCZOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCCCCCC(=O)Cl |
Origin of Product |
United States |
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